ALT-946 was developed as part of research aimed at mitigating the effects of AGEs. These compounds are formed through non-enzymatic reactions between sugars and proteins or lipids, leading to detrimental effects on cellular function. The classification of ALT-946 falls under the category of AGE inhibitors, which are designed to disrupt the formation or activity of AGEs in biological systems.
The synthesis of ALT-946 involves several key steps, typically utilizing organic synthesis techniques. The process begins with the selection of appropriate precursors, which undergo reactions such as condensation and cyclization to form the core structure of the compound.
The detailed methodologies can vary based on specific research protocols but generally follow established organic synthesis principles.
The molecular structure of ALT-946 can be represented by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural analysis often includes:
ALT-946 undergoes several chemical reactions that are crucial for its function as an AGE inhibitor:
These reactions highlight the compound's role in modulating biochemical pathways associated with glycation processes.
The mechanism by which ALT-946 exerts its effects involves several biochemical pathways:
Data from preclinical studies support these mechanisms, indicating a significant reduction in AGE levels following treatment with ALT-946.
The physical and chemical properties of ALT-946 are critical for understanding its behavior in biological systems:
Characterization through techniques such as Differential Scanning Calorimetry (DSC) can provide further insights into thermal properties.
ALT-946 has potential applications in various scientific fields:
ALT-946 free base (CAS 727972-45-4) is a low-molecular-weight compound with the molecular formula C₅H₁₃N₅O and a molecular weight of 159.19 g/mol. Its systematic IUPAC name is N-(2-((hydrazinyliminomethyl)amino)ethyl)acetamide, featuring a terminal hydrazine group and acetamide moiety critical for its bioactivity [1] [10]. The compound’s structure enables it to act as a nucleophilic scavenger, directly trapping reactive carbonyl species (α-dicarbonyls) like methylglyoxal that drive advanced glycation end-product (AGE) formation. Pharmacologically, it is classified as a synthetic AGE inhibitor targeting the Maillard reaction’s intermediate stages, distinct from aminoguanidine’s mechanism [4] [8].
CC(=O)NCCN/C=N/NN
AGE inhibitors evolved through three generations:
Table 1: Evolution of Key AGE Inhibitors
Compound | Era | Mechanism | Limitations |
---|---|---|---|
Aminoguanidine | 1990s | Reactive carbonyl trapping | Vitamin B6 deficiency, toxicity |
ALT-946 | Early 2000s | Dicarbonyl sequestration | Limited clinical translation |
Alagebrium (ALT-711) | 2000s | AGE cross-link breaker | Trial discontinuation |
LR-90 | 2010s | Antioxidant + carbonyl trapping | Complex synthesis |
ALT-946 was optimized during preclinical development for enhanced renal bioavailability, addressing aminoguanidine’s pitfalls while maintaining potency against protein glycation [4].
The AGE-RAGE axis is a pathogenic driver in diabetes and aging-related diseases through three mechanisms:
In diabetic nephropathy, AGE accumulation correlates with albuminuria and glomerular basement membrane thickening. ALT-946 demonstrated efficacy in hypertensive diabetic rats (mREN-2 model), reducing albumin excretion by 40% and cortical tubular degeneration more effectively than aminoguanidine [4] [1]. This positions AGE inhibitors as mechanistically distinct from renin-angiotensin system blockers, targeting metabolic memory even after glucose normalization [2] [9].
Table 2: Pathophysiological Impact of AGEs in Metabolic Disorders
Pathogenic Mechanism | Tissue Impact | Clinical Consequence |
---|---|---|
Intracellular glycation | Mitochondrial superoxide overproduction | Insulin resistance, β-cell apoptosis |
RAGE-dependent NF-κB activation | Endothelial adhesion molecule expression | Atherosclerosis, vascular inflammation |
Collagen cross-linking | Reduced arterial elasticity | Hypertension, diastolic dysfunction |
The Pro-Aging Metabolic Reprogramming (PAMRP) theory further explains AGEs’ role: chronic metabolic shifts (e.g., glycolytic flux in hyperglycemia) accelerate degenerative processes via substrate accumulation (pro-aging substrates, PAS) and trigger activation (pro-aging triggers, PAT) [6]. ALT-946 interrupts this by sequestering glycolytic-derived dicarbonyls, making it a candidate for "metabolic rejuvenation" strategies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7